
4-Bromo-7-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-7-methylindolin-2-one” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-7-methylindolin-2-one” can be studied using various electroanalytical tools . These tools can provide insights into the mechanism and kinetics of chemical reactions .
Applications De Recherche Scientifique
Acetylcholinesterase (AChE) Inhibition
4-Bromo-7-methylindolin-2-one: derivatives have been explored as potential AChE inhibitors. AChE plays a crucial role in Alzheimer’s disease (AD), where its dysfunction leads to cognitive impairments. Two specific compounds, 4g and 3a , demonstrated significant inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM. Docking assays were conducted to understand the structure-activity relationships compared to the clinically used AChE inhibitor, Donepezil .
Anticancer Activity
Several derivatives of 4-Bromo-7-methylindolin-2-one exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c , 3e , 5c , 5e , and 5g displayed IC50 values in the range of 0.65–7.17 μM. Among them, 5g was particularly potent, even surpassing the efficacy of the positive control, adriamycin . These findings suggest that 4-Bromo-7-methylindolin-2-one derivatives hold promise as potential anticancer agents .
Antitubercular Activity
While not extensively studied, indole derivatives (including 4-Bromo-7-methylindolin-2-one ) have been investigated for their antitubercular activity. Further research is needed to explore their potential in combating tuberculosis .
Cycloaddition Reactions
Theoretical studies have explored the regio- and stereoselectivities of cycloaddition reactions involving 4-Bromo-7-methylindolin-2-one derivatives. These investigations contribute to our understanding of their reactivity and potential synthetic applications .
Free Radical Scavenging Activity
Although most derivatives showed weak DPPH free radical-scavenging activity, this property remains an area of interest for further exploration .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-bromo-7-methylindolin-2-one, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological and clinical applications . The downstream effects of these pathways can lead to a range of responses, depending on the specific derivative and its interaction with its target.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability
Result of Action
Indole derivatives are known to have a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
4-bromo-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGNCBFDGDWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260887-38-4 |
Source


|
| Record name | 4-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)
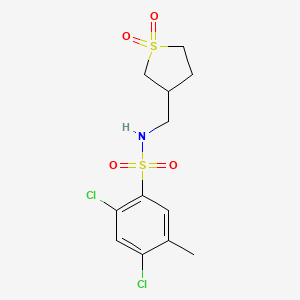
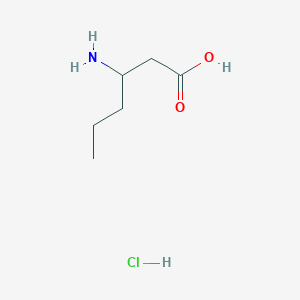
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
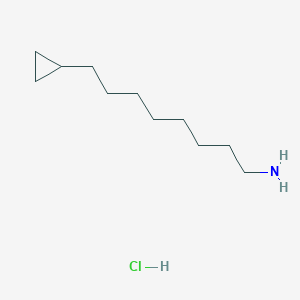
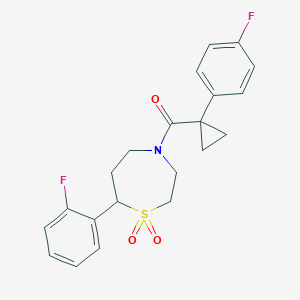
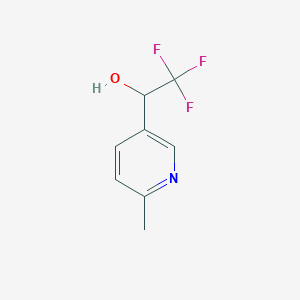

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)
![Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2700669.png)
![1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)
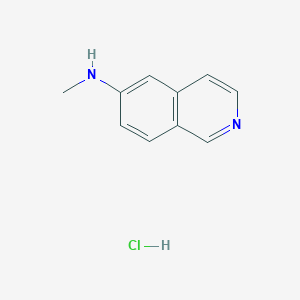
![3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700675.png)